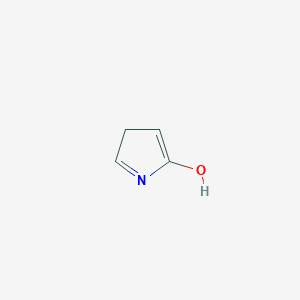

3H-Pyrrol-5-ol

Description

Properties

CAS No. |

89686-33-9 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

3H-pyrrol-5-ol |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h2-3,6H,1H2 |

InChI Key |

LIKPBSPAXIDXJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(N=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds through enamine formation, followed by cyclodehydration. Key findings include:

- Temperature dependence : Yields increase from 32% at 80°C to 81% at 110°C due to enhanced enol tautomerization.

- Substituent effects : Electron-withdrawing groups on the 1,3-diketone improve cyclization efficiency (78–81% vs. 45–52% for electron-donating groups).

Table 1: Solvent-Free Synthesis Optimization

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Temperature | 110°C | 45–81% |

| Base (eq.) | KOH (0.1) | ±3% |

| Reaction Time | 6 h | Max yield |

Paal-Knorr Pyrrole Synthesis Adaptations

The Paal-Knorr method, traditionally used for pyrrole formation, was modified by Wojtowicz et al. to synthesize 6-(2-methyl-5-phenylpyrrol-1-yl) flavones. While targeting flavone hybrids, this approach provides insights applicable to 3H-Pyrrol-5-ol synthesis.

Key Synthetic Steps

- Condensation : Aminoflavones react with 1,4-diketones in acetic acid (80°C, 12 h)

- Cyclization : Intramolecular dehydration catalyzed by p-TsOH (2 eq.)

- Aromatization : DDQ-mediated oxidation (72% yield)

Notably, X-ray crystallography confirmed the planar pyrrole ring geometry, with bond lengths of 1.38 Å (C-N) and 1.42 Å (C-O).

Reductive Cyclization Strategies

Two distinct reductive approaches have been industrialized for related pyrrolidinols, offering scalable models for this compound.

Lactam Reduction Protocol

A patent by Hoffmann-La Roche details a four-step synthesis of (3S)-Pyrrolidin-3-ol hydrochloride:

- Esterification of aminohydroxybutyric acid with acetyl chloride/MeOH (93% yield)

- Lactamization using NaBH₄ in diglyme with H₂SO₄ (80°C, 12 h)

- Crystallization from MTBE/heptane (99.8% purity)

Table 2: Reductive Cyclization Efficiency

| Step | Reagents | Yield |

|---|---|---|

| Esterification | AcCl/MeOH | 93% |

| Lactam Formation | NaBH₄/H₂SO₄ | 88% |

| Reduction | Zn/AcOH | 95% |

Phosphorylated Pyrrole Synthesis

Culcasi et al. developed a four-step route to 5-(diethoxyphosphorylmethyl)-5-methyl-4,5-dihydro-3H-pyrrole N-oxide:

- Reductive amination of diethyl (2-oxopropyl)phosphonate (86%)

- MCPBA oxidation to nitro compound (69%)

- Michael addition with acrolein (64%)

- Zinc/AcOH mediated cyclization (58% overall)

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Pyrrol-5-ol Derivatives

The solvent-free method offers environmental advantages but requires optimization for electron-rich substrates. Pharmaceutical applications favor the reductive approach due to crystalline intermediate isolation, while catalytic methods show promise for rapid diversification.

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrrol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and reducing agents such as sodium borohydride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reactions are typically carried out at room temperature or under reflux conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions can yield dimeric and trimeric pyrrole derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

Chemistry: In chemistry, 3H-Pyrrol-5-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of biologically active molecules .

Biology: In biological research, this compound derivatives have shown potential as antimicrobial and antitumor agents. These compounds can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cells .

Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic applications. They have been investigated as potential treatments for diseases such as cancer, bacterial infections, and inflammatory disorders .

Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 3H-Pyrrol-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Other derivatives may interact with cellular DNA or proteins, inducing cytotoxic effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific structure of the derivative and its intended application.

Comparison with Similar Compounds

Pyrazol-5-ol Derivatives

Pyrazol-5-ol compounds, such as 3-phenyl-1H-pyrazol-5-ol (C₉H₈N₂O, MW 160.176 g/mol), share a hydroxyl-substituted five-membered ring but differ in having two nitrogen atoms (pyrazole ring) instead of one (pyrrole). Key distinctions include:

- Stability : Pyrazoles are generally more thermally stable due to aromatic resonance stabilization.

- Biological Activity : Pyrazol-5-ol derivatives are prevalent in pharmaceuticals (e.g., antipyretics and anti-inflammatory agents) .

- Synthesis : Prepared via cyclization reactions, such as condensation of hydrazines with diketones .

Pyrrolidin-3-ol Derivatives

Pyrrolidin-3-ol derivatives, such as (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride (C₆H₁₄ClNO, MW 151.64 g/mol), feature a saturated pyrrolidine ring with a hydroxyl group. Key comparisons:

- Ring Saturation : The saturated ring reduces aromaticity but increases conformational flexibility, impacting drug bioavailability.

- Applications : Used as chiral building blocks in asymmetric synthesis and pharmaceuticals (e.g., antiviral agents) .

- Safety : Requires stringent handling due to hydrochloride salt formation, necessitating personal protective equipment (PPE) during synthesis .

5-Substituted Pyridine Derivatives

Compounds like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (C₈H₉FNO₂) and 5-Iodopyridin-3-ol (C₅H₄INO) exhibit hydroxyl groups on pyridine rings. Comparisons include:

- Electronic Effects : Pyridine’s electron-deficient ring alters reactivity compared to pyrrole.

- Biological Relevance : Halogen substituents (e.g., F, I) enhance binding affinity in kinase inhibitors .

Data Table: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-Pyrrol-5-ol, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions. For example, base-assisted cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols under reflux in ethanol has been demonstrated to yield dihydro-pyrrolone derivatives (e.g., 46–63% yields) . Optimization includes adjusting reaction time (2–30 hours), solvent polarity, and stoichiometry. Characterization via melting point analysis (e.g., 138–211°C), NMR, and HRMS is critical for confirming structural integrity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Safety data sheets indicate that firefighting measures for related pyrrole derivatives require alcohol-resistant foam or dry chemical extinguishers due to risks of releasing toxic gases (e.g., NOx, COx). Researchers must use self-contained breathing apparatus during fire incidents. Immediate medical consultation is advised for exposure, though specific antidotes are not documented .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. For example, ¹H NMR of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives shows distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad singlet at δ 9–10 ppm). HRMS provides molecular ion peaks (e.g., [M+H]+ at m/z 320.1052) to verify molecular formulae .

Q. What are the key challenges in purifying this compound derivatives, and how can they be addressed?

- Methodological Answer : Recrystallization from mixed solvents (e.g., DMF-EtOH 1:1) improves purity. Column chromatography with silica gel (eluent: hexane/ethyl acetate) is effective for separating polar byproducts. Monitoring via TLC (UV detection at 254 nm) ensures fraction consistency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways (e.g., cyclization energy barriers) and rationalize unexpected regioselectivity. For example, comparing calculated vs. experimental NMR chemical shifts (Δδ < 0.5 ppm) validates proposed intermediates .

Q. What strategies are effective for analyzing inconsistent bioactivity data in this compound derivatives?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ values) with three biological replicates to account for variability. Statistical tools like ANOVA (p < 0.05) identify significant trends. Cross-validate with orthogonal assays (e.g., fluorescence polarization for receptor binding) .

Q. How can researchers design multi-step syntheses for this compound analogs with improved stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to reduce oxidation. Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) ethers during intermediate steps, followed by deprotection under mild acidic conditions .

Q. What advanced techniques are used to study the tautomeric behavior of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.